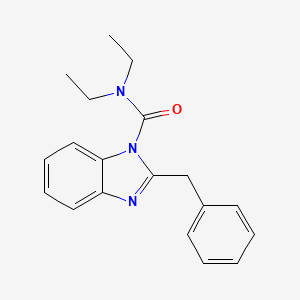

2-benzyl-N,N-diethylbenzimidazole-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-benzyl-N,N-diethylbenzimidazole-1-carboxamide" is not directly mentioned in the provided papers, but these papers discuss related benzimidazole derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. Benzimidazole derivatives are of significant interest due to their wide range of pharmaceutical applications and biological activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex and diverse. Paper describes a two-step synthesis of 1-arylindazole-3-carboxamides, which are structurally related to benzimidazole derivatives. The process involves a strategic reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization. This method yields products in good to excellent yields, up to 98%. Paper reports the synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones using 2-arylbenzoimidazoles and oxamic acids under metal-free conditions, which suggests a potential pathway for synthesizing related compounds like 2-benzyl-N,N-diethylbenzimidazole-1-carboxamide.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. While the papers do not directly analyze the structure of 2-benzyl-N,N-diethylbenzimidazole-1-carboxamide, they do provide insights into related structures. For instance, paper discusses the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, leading to various pyrimido[1,2-a]benzimidazole derivatives. The structural modifications and the introduction of different functional groups can significantly affect the properties and reactivity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is highlighted in the papers, where different reactions are used to synthesize and modify these compounds. Paper describes the use of α',α'-disilylated benzamides as synthons for the synthesis of N-benzoyl enamines, isoquinolines, and dibenzazocines through Peterson olefination. This indicates that benzimidazole derivatives can undergo various chemical transformations, which could be applicable to the synthesis and modification of 2-benzyl-N,N-diethylbenzimidazole-1-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are determined by their molecular structure. Although the papers do not provide specific data on the physical and chemical properties of 2-benzyl-N,N-diethylbenzimidazole-1-carboxamide, they do offer a context for understanding how structural changes can influence these properties. For example, the introduction of different substituents and functional groups can affect the solubility, stability, and reactivity of these compounds, which is essential for their practical applications in pharmaceuticals .

科学的研究の応用

Benzimidazole Derivatives in Scientific Research

Broad-Spectrum Anthelmintic Applications Benzimidazole derivatives, such as mebendazole and albendazole, have been extensively studied for their anthelmintic properties. These compounds are effective in treating various parasitic infections, including trichuriasis, onchocerciasis, and hydatid disease, by inducing degenerative changes in the parasites. Research has highlighted their efficacy in both pediatric and adult populations across different geographical regions, showcasing their broad-spectrum activity against intestinal and tissue parasites (Scragg & Proctor, 1977), (Teggi et al., 1993).

Studies on Resistance and Efficacy Significant research efforts have been directed towards understanding the efficacy of benzimidazole compounds and the development of resistance among parasites. Studies conducted in areas with a history of repeated anthelmintic treatments suggest the potential for reduced efficacy over time, underscoring the importance of monitoring resistance development. Such insights are crucial for optimizing treatment strategies and ensuring the continued effectiveness of these compounds in controlling parasitic infections (Albonico et al., 2003).

Investigations into Drug Interactions Research into benzimidazole derivatives also includes studies on their interactions with other drugs, which is essential for understanding how these compounds can be used safely and effectively in patients with co-existing conditions. For example, the interaction between benzimidazoles and protease inhibitors has been investigated to optimize the treatment of helminthic diseases in patients with HIV, highlighting the complex dynamics of drug metabolism and efficacy (Corti et al., 2009).

作用機序

Target of Action

It is structurally similar to lysergic acid diethylamide (lsd), which primarily targets the serotonin 5-hydroxytryptamine-2a (5-ht 2a) receptor . This receptor plays a crucial role in the regulation of mood and cognition .

Mode of Action

LSD is known to modulate consciousness in a marked and novel way . It is proposed that acute alterations in mood are secondary to a more fundamental modulation in the quality of cognition, and that increased cognitive flexibility subsequent to 5-HT 2A receptor stimulation promotes emotional lability during intoxication .

Biochemical Pathways

Compounds with similar structures, such as lsd, have profound anti-inflammatory properties mediated by 5-ht 2a receptor signaling . This suggests that the compound might influence serotonin signaling pathways, leading to downstream effects on mood and cognition .

Pharmacokinetics

Lsd, a structurally similar compound, is known to be rapidly absorbed and exhibits first-order elimination kinetics . The mean maximal LSD concentrations were achieved on average after 1.7 hours, and the elimination half-lives were between 3.4 and 4.1 hours . Only 1% of the administered dose was recovered from urine unchanged within the first 24 hours .

Result of Action

Lsd, a structurally similar compound, is known to produce robust psychological effects, including heightened mood but also high scores on the psychotomimetic states inventory (psi), an index of psychosis-like symptoms . Increased optimism and trait openness were observed 2 weeks after LSD administration .

Action Environment

It is known that the effects of hallucinogens such as lsd are heavily dependent on the expectations of the user (“set”) and the environment (“setting”) in which the use takes place .

将来の方向性

特性

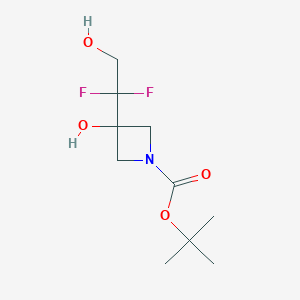

IUPAC Name |

2-benzyl-N,N-diethylbenzimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-3-21(4-2)19(23)22-17-13-9-8-12-16(17)20-18(22)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFMJOQQKOVXIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-benzyl-N,N-diethylbenzimidazole-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007694.png)

![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)

![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)

![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3007708.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3007711.png)

![N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3007712.png)

![N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide](/img/structure/B3007713.png)